An In-Depth Technical Guide to the Physicochemical Properties of Aliphatic Diketone Nonane-2,7-dione
An In-Depth Technical Guide to the Physicochemical Properties of Aliphatic Diketone Nonane-2,7-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemistry of a Versatile Diketone
Welcome to a comprehensive exploration of nonane-2,7-dione, an aliphatic diketone holding significant potential in various scientific domains. This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the core physicochemical properties, reactivity, and analytical characterization of this molecule. As a Senior Application Scientist, my objective is to present this information not as a static list of facts, but as a functional toolkit, explaining the causality behind its properties and the logic of experimental approaches. We will navigate through its structural nuances, synthetic pathways, and spectroscopic signature, all while maintaining the highest standards of scientific integrity.
Section 1: Molecular Identity and Core Physicochemical Parameters
Nonane-2,7-dione is an acyclic organic compound featuring a nine-carbon chain with two ketone functional groups at positions 2 and 7. This structure imparts a unique combination of polarity and lipophilicity, influencing its behavior in chemical and biological systems.
Structural and Molecular Data
A foundational understanding of nonane-2,7-dione begins with its basic molecular identifiers and properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [PubChem][1] |
| Molecular Weight | 156.22 g/mol | [PubChem][1] |
| IUPAC Name | nonane-2,7-dione | [PubChem][1] |
| CAS Number | 103260-26-0 | [PubChem][1] |
| Canonical SMILES | CCC(=O)CCCCC(=O)C | [PubChem][1] |
| InChI Key | DSRCHKVMXLKZTM-UHFFFAOYSA-N | [PubChem][1] |
A note on data integrity: It is crucial to distinguish nonane-2,7-dione from a similarly named but structurally distinct compound, 1,6-Dioxaspiro[4.4]nonane-2,7-dione (CAS 3505-67-7), which has a different molecular formula (C₇H₈O₄) and a spirocyclic structure. Much of the commercially available data for "nonane-2,7-dione" is erroneously attributed from this spiro compound.
Experimentally Determined Physicochemical Properties: A Data-Scarce Landscape
A thorough literature search reveals a notable scarcity of experimentally verified physicochemical data for pure nonane-2,7-dione. Much of the available information is computational or has been incorrectly cross-referenced from other compounds. This guide will therefore present a combination of computed data from reliable sources and general principles for the experimental determination of these properties.
| Property | Experimental Value | Computed Value | Source (Computed) |
| Melting Point | Not available | -2.5 °C (Predicted) | |
| Boiling Point | Not available | 225.8 °C at 760 mmHg (Predicted) | |
| Density | Not available | 0.93 g/cm³ (Predicted) | |
| Solubility | See Section 1.3 | LogP = 1.3 (Predicted) | |
| Flash Point | Not available | 97.2 °C (Predicted) | |
| Refractive Index | Not available | 1.43 (Predicted) |
The lack of extensive experimental data underscores an opportunity for further fundamental research into the properties of this compound.
Solubility Profile: A Dichotomy of Polarity
The presence of two polar carbonyl groups and a relatively long, nonpolar alkyl chain results in a nuanced solubility profile for nonane-2,7-dione.
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In Water: Small aldehydes and ketones with up to four or five carbon atoms exhibit moderate water solubility due to hydrogen bonding between the carbonyl oxygen and water molecules.[2] With a nine-carbon backbone, the hydrophobic character of nonane-2,7-dione is expected to significantly limit its aqueous solubility. Higher ketones generally have limited solubility in water.[3]
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In Organic Solvents: Aldehydes and ketones are generally soluble in common organic solvents.[2] Nonane-2,7-dione is expected to be soluble in solvents such as ethanol, acetone, diethyl ether, and chlorinated hydrocarbons.
A standard method for determining the solubility of a compound like nonane-2,7-dione involves the static equilibrium method.
-
Preparation of Saturated Solutions: A known excess of nonane-2,7-dione is added to a series of vials containing different solvents.
-
Equilibration: The vials are sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solutions are allowed to stand undisturbed until any undissolved solute has settled.
-
Quantification: A known volume of the clear, saturated supernatant is carefully withdrawn and the concentration of the dissolved nonane-2,7-dione is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a calibrated standard curve.
The following diagram illustrates the workflow for determining solubility.
Caption: Workflow for experimental solubility determination.
Section 2: Synthesis and Reactivity
The chemical behavior of nonane-2,7-dione is dictated by its two ketone functionalities and the connecting aliphatic chain.
Synthetic Approaches
The synthesis of 1,6-diketones like nonane-2,7-dione can be approached through several established organic chemistry methodologies. While a specific, high-yield synthesis for nonane-2,7-dione is not prominently detailed in the literature, general methods for 1,6-diketone synthesis are applicable. One such approach is the ozonolysis of a cyclic alkene precursor.[4]
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Ozonolysis: 1,2-diethylcyclopentene is reacted with ozone (O₃) at low temperature (typically -78 °C) in a non-participating solvent like dichloromethane. This cleaves the double bond to form an unstable ozonide intermediate.
-
Reductive Workup: The ozonide is then treated with a reducing agent, such as dimethyl sulfide (DMS) or zinc dust in acetic acid, to yield the desired diketone, nonane-2,7-dione.
The following diagram outlines this conceptual synthetic route.
Caption: Conceptual synthesis of nonane-2,7-dione via ozonolysis.
Chemical Reactivity: The Influence of Two Carbonyls
The presence of two ketone groups separated by a flexible four-carbon chain allows for a range of reactions, including both intermolecular reactions at each carbonyl and intramolecular cyclizations.
-
Nucleophilic Addition: Like all ketones, the carbonyl carbons of nonane-2,7-dione are electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols, cyanohydrins, and other addition products.
-
Enolate Formation and Subsequent Reactions: The α-hydrogens (at C3, C6, and C8) are acidic and can be removed by a base to form enolates. These enolates can then act as nucleophiles in reactions such as alkylations and aldol condensations.
-
Intramolecular Reactions: The 1,6-relationship of the two carbonyl groups makes intramolecular reactions particularly interesting. Depending on the reaction conditions, intramolecular aldol condensation can lead to the formation of five- or seven-membered rings. The formation of five- and six-membered rings is generally favored due to their thermodynamic stability.[5] For a 1,6-diketone like nonane-2,7-dione, the formation of a seven-membered ring via intramolecular aldol condensation is possible, though often less favorable than alternative cyclizations.[5]
Section 3: Spectroscopic and Analytical Characterization
A robust analytical characterization is essential for confirming the identity and purity of nonane-2,7-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of nonane-2,7-dione is expected to show distinct signals for the different types of protons in the molecule. The protons on the carbons alpha to the carbonyl groups (at C3, C6, and C8) will be deshielded and appear further downfield (typically in the range of 2.0-2.5 ppm) compared to the other methylene protons.[6]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, which are highly deshielded and appear significantly downfield (typically in the range of 205-220 ppm for aliphatic ketones).[7] The other carbon signals will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the carbonyl functional group. Saturated aliphatic ketones typically exhibit a strong, sharp absorption band in the region of 1715 cm⁻¹.[8][9] The presence of two ketone groups in nonane-2,7-dione may lead to a single, potentially broadened, C=O stretching band or a doublet if there is coupling between the two carbonyl vibrations.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: In electron ionization (EI) mass spectrometry, nonane-2,7-dione will produce a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (156.22).
-
Fragmentation Patterns: Aliphatic ketones undergo characteristic fragmentation patterns, including:
-
α-Cleavage: Breakage of the bond between the carbonyl carbon and an adjacent carbon. For nonane-2,7-dione, this could lead to the loss of a methyl or ethyl group.
-
McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This is a common fragmentation pathway for ketones with sufficiently long alkyl chains.[2][11]
-
A mass spectrum for nonane-2,7-dione is available in the MassBank database (Accession ID: JP010763), which can be used as a reference for experimental verification.[8]
Section 4: Safety and Handling
Conclusion
Nonane-2,7-dione presents as a molecule with a straightforward structure but a surprisingly sparse publicly available dataset of experimentally determined physicochemical properties. This guide has sought to bridge this gap by providing a comprehensive overview based on reliable computed data, established principles of organic chemistry, and general experimental protocols. For researchers and developers, nonane-2,7-dione offers a landscape ripe for exploration, from fundamental characterization to its potential application as a building block in the synthesis of more complex molecules. The insights and methodologies presented herein are intended to serve as a solid foundation for such future endeavors.
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